molecular formula C9H8N2O2 B11912625 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1190314-48-7

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B11912625
CAS No.: 1190314-48-7
M. Wt: 176.17 g/mol
InChI Key: GLFKFDQZTQWFIB-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyrrolopyridine, characterized by the presence of a methoxy group at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxy-2-nitropyridine, reduction and subsequent cyclization can yield the desired pyrrolopyridine structure. The reaction conditions often involve the use of reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, followed by cyclization using acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The biological activity of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, disrupting key signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), leading to reduced tumor cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry .

Properties

CAS No.

1190314-48-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-13-7-2-3-10-9-8(7)6(5-12)4-11-9/h2-5H,1H3,(H,10,11)

InChI Key

GLFKFDQZTQWFIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C=O

Origin of Product

United States

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